![molecular formula C13H13FN4 B5824606 N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-METHYLAMINE](/img/structure/B5824606.png)
N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-METHYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-METHYLAMINE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents . This compound features a unique structure that combines an indole moiety with a fluorinated pyrimidine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-METHYLAMINE typically involves multiple steps, starting with the preparation of the indole and pyrimidine precursors. One common synthetic route includes the following steps :
Preparation of Indole Precursor: The indole precursor can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Fluorination of Pyrimidine Ring: The pyrimidine ring is fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling Reaction: The indole and fluorinated pyrimidine precursors are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-METHYLAMINE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyrimidine ring, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-METHYLAMINE has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Wirkmechanismus
The mechanism of action of N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-METHYLAMINE involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, it may interact with neurotransmitter receptors in the brain, affecting neurological functions and potentially providing therapeutic benefits for neurological disorders .
Vergleich Mit ähnlichen Verbindungen
N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-METHYLAMINE can be compared with other similar compounds, such as :
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.
5-Fluorouracil: A fluorinated pyrimidine used as an anticancer drug, highlighting the importance of the fluorinated pyrimidine ring in therapeutic applications.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties, similar to the indole moiety in the target compound.
The uniqueness of this compound lies in its combination of the indole and fluorinated pyrimidine structures, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-fluoro-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4/c1-15-12-10(14)8-16-13(17-12)18-7-6-9-4-2-3-5-11(9)18/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTOEBAVIIWJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1F)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-METHYL-9-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5824529.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5824539.png)
![4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)imino]methyl}benzonitrile](/img/structure/B5824544.png)
![1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B5824553.png)
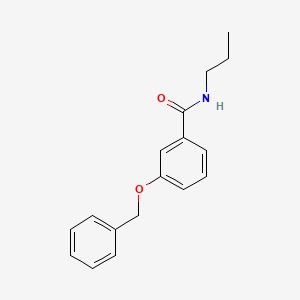
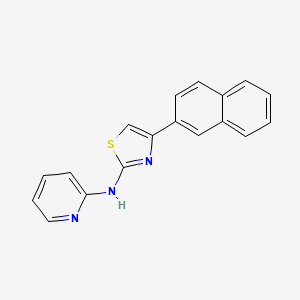
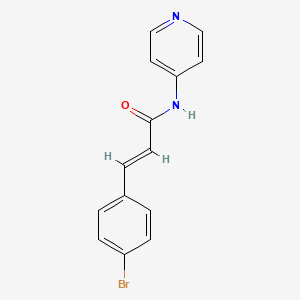
![N-(2-pyridylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B5824591.png)
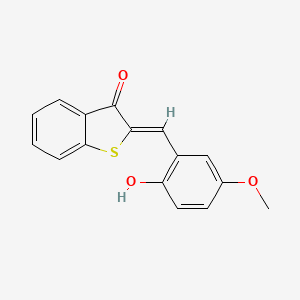
![4-bromo-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide](/img/structure/B5824614.png)
![1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B5824623.png)
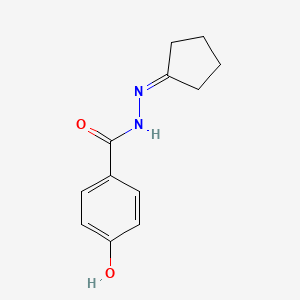
![2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824629.png)
